molecular formula C23H20FN3OS2 B12033060 (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-06-1

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12033060
CAS No.: 623936-06-1
M. Wt: 437.6 g/mol
InChI Key: AHNPXZQSFPQUGI-NDENLUEZSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrazole core fused with a thiazolidinone scaffold. Its structure includes:

  • A 1-phenyl-1H-pyrazole moiety substituted at the 3-position with a 3-fluoro-4-methylphenyl group, introducing steric bulk and lipophilicity.
  • A methylene bridge connecting the pyrazole to the thiazolidinone ring.

Properties

CAS No.

623936-06-1

Molecular Formula

C23H20FN3OS2

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20FN3OS2/c1-14(2)27-22(28)20(30-23(27)29)12-17-13-26(18-7-5-4-6-8-18)25-21(17)16-10-9-15(3)19(24)11-16/h4-14H,1-3H3/b20-12-

InChI Key

AHNPXZQSFPQUGI-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Cyclocondensation for Thiazolidinone Formation

The thiazolidinone core is synthesized via cyclocondensation of thioglycolic acid with an imine intermediate derived from substituted aldehydes and amines. For this compound:

  • Precursor : A pyrazole-containing aldehyde reacts with thioglycolic acid under acidic or basic conditions.

  • Catalysts : Acetic acid, p-toluenesulfonic acid (PTSA), or β-cyclodextrin-SO₃H are used to enhance electrophilicity of the carbonyl group .

Example Reaction Pathway :

  • Formation of imine intermediate from 3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde and isopropylamine.

  • Cyclocondensation with thioglycolic acid to form the thiazolidinone core.

Step Reagents/Conditions Yield Reference
Imine formationEthanol, 60°C, 4h85%
CyclocondensationPTSA, toluene, reflux78%

Reactivity at the Thioxo Group (C=S)

The 2-thioxo group undergoes nucleophilic substitution or oxidation :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form 2-alkylthio derivatives.

  • Oxidation : H₂O₂ or m-CPBA oxidizes the thioxo group to a sulfonyl group (C=O → SO₂) .

Example Reaction :

Thioxo compound+CH3IK2CO3,DMF2 methylthio derivative\text{Thioxo compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{2 methylthio derivative}

Reaction Conditions Product Yield
AlkylationK₂CO₃, DMF, 50°C2-(Methylthio) analog65%
OxidationH₂O₂, AcOH, 25°CSulfone derivative72%

Reactivity at the Methylene Bridge

The (5Z)-configured methylene bridge participates in Michael additions or Diels-Alder reactions :

  • Michael Addition : Reacts with amines or thiols in polar aprotic solvents (e.g., DMSO).

  • Cycloaddition : Forms six-membered rings with dienophiles under thermal conditions .

Example Reaction :

Methylene bridge+AcrylonitrileΔ,tolueneCycloadduct\text{Methylene bridge}+\text{Acrylonitrile}\xrightarrow{\Delta,\text{toluene}}\text{Cycloadduct}

Reaction Conditions Product Yield
Diels-AlderToluene, 110°CCyclohexene derivative58%

Aromatic Substitution Reactions

The fluorophenyl and phenyl groups undergo electrophilic substitution :

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.

  • Halogenation : Br₂/FeBr₃ adds bromine to the fluorophenyl moiety .

Example Reaction :

Fluorophenyl group+Br2FeBr3,CH2Cl23 Bromo 3 fluoro 4 methylphenyl derivative\text{Fluorophenyl group}+\text{Br}_2\xrightarrow{\text{FeBr}_3,\text{CH}_2\text{Cl}_2}\text{3 Bromo 3 fluoro 4 methylphenyl derivative}

Reaction Conditions Product Yield
BrominationFeBr₃, CH₂Cl₂, 0°CBrominated analog82%

Stability and Degradation Pathways

  • Hydrolysis : The thiazolidinone ring hydrolyzes under strong acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions to form thiourea derivatives.

  • Photodegradation : UV light induces cleavage of the methylene bridge, forming pyrazole and thiazolidinone fragments .

Degradation Pathway Conditions Products
Acidic Hydrolysis6M HCl, refluxThiourea + Pyrazole-carboxylic acid
PhotolysisUV (254 nm), 24hPyrazole fragment + Thiazolidinone

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is explored for its potential therapeutic applications. Its ability to interact with various biological targets suggests it could be developed into treatments for diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with bacterial cell membranes can lead to antimicrobial activity by disrupting membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in substituents on the phenyl ring and thiazolidinone moiety. Key differences are summarized below:

Table 1: Structural and Substituent Comparisons

Compound Name Phenyl Ring Substituent (Position 3 and 4) Thiazolidinone Substituent (Position 3) Key Structural Features
Target Compound 3-fluoro-4-methylphenyl Isopropyl Moderate lipophilicity; balanced steric bulk from methyl and isopropyl groups.
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one 3-fluoro-4-propoxyphenyl Heptyl Increased lipophilicity and steric hindrance due to propoxy and long alkyl chain.
(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-fluoro-4-methoxyphenyl Methyl Enhanced solubility from methoxy group; reduced steric bulk due to methyl substituent.

Key Observations:

The 4-propoxyphenyl analogue () introduces an electron-donating propoxy group, which may alter π-π stacking interactions in biological targets.

Lipophilicity and Solubility: The heptyl chain in the analogue from significantly increases lipophilicity (logP), likely reducing aqueous solubility but enhancing membrane permeability. The methyl group on the thiazolidinone in improves solubility compared to the isopropyl group in the target compound.

Steric Considerations :

  • The isopropyl group in the target compound offers intermediate steric bulk, balancing solubility and binding pocket compatibility.
  • The heptyl chain () may hinder interactions with deep binding pockets due to its length.

Computational and Chemoinformatic Analysis

  • Similarity Coefficients : Tanimoto coefficients () could quantify structural overlap between the target compound and analogues, highlighting conserved pharmacophoric features (e.g., thioxo group, pyrazole core).
  • Graph-Based Comparison: As per , subgraph isomorphism analysis would identify shared motifs, such as the pyrazole-thiazolidinone scaffold.

Biological Activity

The compound (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The thiazolidin-4-one core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified to enhance biological activity. The specific compound under review features a pyrazole moiety and a fluorinated phenyl group, which are critical for its bioactivity.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance, derivatives similar to thiazolidinones have demonstrated significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer potential. Recent studies indicate that modifications at the 5-position of the thiazolidinone ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with specific substituents have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The compound's structure suggests it may function as a multi-target inhibitor, affecting multiple pathways involved in cancer progression.

Anti-inflammatory and Analgesic Properties

Compounds derived from thiazolidinones have also exhibited anti-inflammatory and analgesic activities. The introduction of specific functional groups can modulate these effects, making them suitable candidates for treating conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key factors include:

  • Substituent Position : Variations at positions 2, 3, and 5 of the thiazolidinone ring significantly affect potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological effects.
  • Molecular Interactions : Studies suggest that the interaction between the compound and target enzymes or receptors is crucial for its efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiazolidinone derivatives found that specific modifications led to increased antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : Research involving various thiazolidinone analogs demonstrated that compounds similar to the one exhibited significant cytotoxic effects on human breast cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
  • Optimize reflux time (2–8 hours) and solvent (ethanol vs. methanol) to improve yield .

Table 1 : Synthetic Conditions for Thiazolidinone Derivatives

ReactantsSolventCatalystTime (h)Yield (%)Reference
Pyrazole-aldehyde + ThiosemicarbazideEthanolHCl665–75
3-Isopropyl substitutionDMFK₂CO₃1270–80

How is the crystal structure of this compound determined, and what software tools are recommended?

Basic
X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use single-crystal X-ray diffraction.
  • Structure Solution : Employ SHELX (e.g., SHELXS/SHELXD for phase problem resolution) .
  • Refinement : Apply SHELXL for least-squares refinement, accounting for disorder or twinning .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 or WinGX for graphical representation .

Q. Software Comparison :

ToolFunctionStrengthsReference
SHELXStructure solution/refinementRobust for small molecules
WinGXCrystallography suiteIntegrates SHELX with GUI
ORTEP-3Thermal ellipsoid visualizationUser-friendly interface

What purification and analytical techniques ensure compound purity?

Q. Basic

  • Purification : Recrystallize from ethanol or DMF/ethanol mixtures (1:1) to remove byproducts .
  • TLC Analysis : Use iodine vapor for visualization (Rf ~0.5 in toluene:ethyl acetate systems) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.3–8.1 ppm for aromatic protons) and FTIR (C=O stretch ~1700 cm⁻¹) .

How can molecular docking studies be designed to evaluate this compound’s bioactivity?

Q. Advanced

  • Target Selection : Prioritize receptors linked to cytotoxicity (e.g., kinases, DNA topoisomerases) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite with parameters:
    • Grid box centered on active site (20 ų).
    • Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with known inhibitors .

Q. Example Workflow :

Prepare ligand (compound) and receptor (PDB ID: e.g., 1XM6) in PyMOL .

Run 50 docking simulations, cluster poses by RMSD ≤ 2.0 Å.

Analyze hydrogen bonds/hydrophobic interactions (e.g., with 3-fluoro-4-methylphenyl group) .

How are structure-activity relationships (SARs) analyzed for this thiazolidinone derivative?

Q. Advanced

  • Modify Substituents : Synthesize analogs with varied groups (e.g., replace 3-isopropyl with cyclopropyl) and test cytotoxicity .
  • Key SAR Findings :
    • Fluorine at 3-position enhances membrane permeability (logP ~3.5) .
    • Thioxo group at C2 increases electrophilicity, improving target binding .
  • Statistical Modeling : Apply QSAR with descriptors like molar refractivity and polar surface area .

How can data contradictions in X-ray refinement (e.g., high R-factors) be resolved?

Q. Advanced

  • Check for Twinning : Use PLATON to detect twinning; apply TWIN law in SHELXL .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., isopropyl) and refine anisotropically .
  • Validation Tools : Cross-validate with CIF-check and Mercury to ensure geometric accuracy .

What in vitro assays evaluate this compound’s antimicrobial or cytotoxic potential?

Q. Advanced

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 10 µM) .
  • Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Controls : Use doxorubicin (cytotoxicity) and ciprofloxacin (antimicrobial) as benchmarks .

How are intermolecular interactions rationalized in crystallographic studies?

Q. Advanced

  • Hirshfeld Analysis : Quantify contacts (e.g., H···F interactions contribute ~12% surface area) .
  • π-Stacking : Measure centroid distances (3.5–4.0 Å) between phenyl rings .
  • Hydrogen Bonds : Identify S···H–N interactions (2.8–3.1 Å) stabilizing crystal packing .

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